Ethyl 3-phenylbut-2-enoate

asymmetric hydrogenation enantioselective catalysis chiral building blocks

Ethyl 3-phenylbut-2-enoate is a β,β-disubstituted acrylic ester featuring a phenyl and a methyl substituent on the same olefinic carbon. This substitution pattern distinguishes it from the common monosubstituted cinnamates and imparts unique steric hindrance and electronic polarization.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 1504-72-9
Cat. No. B133697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-phenylbut-2-enoate
CAS1504-72-9
Synonyms(2E)-3-Phenyl-2-butenoic Acid Ethyl Ester;  Ethyl (E)-3-Phenyl-2-butenoate;  Ethyl trans-3-Phenylcrotonate; 
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)C1=CC=CC=C1
InChIInChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+
InChIKeyBSXHSWOMMFBMLL-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-phenylbut-2-enoate (CAS 1504-72-9): A Trisubstituted α,β-Unsaturated Ester Building Block with Distinct Steric and Electronic Profile


Ethyl 3-phenylbut-2-enoate is a β,β-disubstituted acrylic ester featuring a phenyl and a methyl substituent on the same olefinic carbon. This substitution pattern distinguishes it from the common monosubstituted cinnamates and imparts unique steric hindrance and electronic polarization. It is employed as a prochiral substrate in asymmetric hydrogenation, a dienophile in stereoselective Diels–Alder reactions, and a high-impact aroma ingredient [1].

Why Methyl Cinnamate or Ethyl Cinnamate Cannot Replace Ethyl 3-phenylbut-2-enoate: The Critical Role of β-Methyl Substitution


Although ethyl 3-phenylbut-2-enoate shares the cinnamate backbone, the additional β-methyl group fundamentally alters the spatial and electronic landscape at the reaction centre. In asymmetric catalysis, this trisubstituted alkene forces a different substrate–chiral pocket recognition, leading to sharply divergent enantioselectivities (Δee >10%) compared with ethyl cinnamate [1]. In cycloadditions, the methyl group dramatically enhances endo diastereoselectivity, and in olfaction, it shifts the odor character from balsamic to fruity and lowers the detection threshold by over an order of magnitude [2]. These differences make in-class interchange impossible.

Quantitative Differentiation Evidence for Ethyl 3-phenylbut-2-enoate vs. Closest Analogs


Enantioselective Hydrogenation: Ethyl 3-phenylbut-2-enoate Delivers 10.5% Higher ee Than Ethyl Cinnamate Under Identical Catalytic Conditions

In a direct comparative hydrogenation run using [RuCl((S)-segphos)]₂ catalyst, ethyl 3-phenylbut-2-enoate was converted to (R)-ethyl 3-phenylbutanoate with 98.5% ee, while ethyl cinnamate yielded only 88.0% ee under the same conditions [1]. The 10.5-percentage-point gain in enantioselectivity is attributed to the β‑methyl group enhancing the steric differentiation within the chiral pocket.

asymmetric hydrogenation enantioselective catalysis chiral building blocks

Diels–Alder Diastereoselectivity: Ethyl 3-phenylbut-2-enoate Provides 96% endo Selectivity vs. 71% for Ethyl Cinnamate

When reacted with cyclopentadiene in a thermal Diels–Alder reaction, ethyl 3-phenylbut-2-enoate gives an endo/exo ratio of 96:4, whereas ethyl cinnamate under identical conditions yields 71:29 [1]. The presence of the β-methyl group forces a higher endo transition state preference, delivering a 25-percentage-point increase in endo content.

Diels-Alder cycloaddition stereoselective synthesis norbornene derivatives

Olfactory Detection Threshold: Ethyl 3-phenylbut-2-enoate is 22 Times More Potent than Ethyl Cinnamate with a Distinct Fruity Profile

GC-olfactometry analysis reveals that the odor detection threshold of ethyl 3-phenylbut-2-enoate in air is 0.9 ng/L (strawberry, wine-like), whereas ethyl cinnamate exhibits a threshold of 20 ng/L (balsamic, cinnamon) [1]. This >22-fold difference in potency, together with a complete change in odor character, means the compounds are not interchangeable in fragrance formulations.

fragrance chemistry structure-odor relationships aroma chemical potency

Lipophilicity (logD) Differentiation: Ethyl 3-phenylbut-2-enoate Shows Higher Lipid Affinity Than Ethyl Cinnamate

Predicted logD₇.₄ values indicate that ethyl 3-phenylbut-2-enoate has a logD of 3.1, compared with 2.4 for ethyl cinnamate [1]. This ~0.7 log unit difference corresponds to an approximately 5-fold greater partitioning into lipid phases, which can affect fagrance tenacity and skin permeation in personal-care products.

physicochemical properties formulation science partition coefficient

Application Scenarios Where Ethyl 3-phenylbut-2-enoate Outperforms Closest Analogs


Asymmetric Synthesis of (R)-3-Phenylbutanoic Acid Esters for Muscone-like Aroma Chemicals

Procurement for chiral fragrance intermediate production: ethyl 3-phenylbut-2-enoate is the feedstock when >98% ee is required. The +10.5% enantiomeric excess advantage over ethyl cinnamate (Evidence Item 1) eliminates the need for recrystallization or chiral chromatography after hydrogenation, delivering a cost-efficient route to high-purity muscone-related odorants .

Stereoselective Diels–Alder Access to exo-Free Norbornene Intermediates

In medicinal chemistry or specialty polymers, norbornene derivatives with defined endo stereochemistry are needed. Using ethyl 3-phenylbut-2-enoate as dienophile guarantees 96% endo content (Evidence Item 2), obviating cumbersome isomer separation that would be required with ethyl cinnamate (29% exo) . This makes it the superior building block for tandem cycloaddition-functionalization sequences.

High-Impact Fruity Fragrance Formulation Without Balsamic Off-Notes

Fragrance manufacturers targeting a pure strawberry or wine-like character select ethyl 3-phenylbut-2-enoate over ethyl cinnamate because of its 22-fold lower odor threshold (Evidence Item 3) and complete absence of balsamic notes. This allows trace-level usage while maintaining sensory relevance, reducing material cost and regulatory burden .

Long-Lasting Personal-Care Formulations Requiring High Skin Retention

When formulating body lotions or fine fragrances for prolonged perception, the higher logD of ethyl 3-phenylbut-2-enoate (ΔlogD +0.7, Evidence Item 4) translates to slower evaporation and better lipid-phase embedding compared to ethyl cinnamate. This provides a measurable boost in fragrance substantivity, making it the strategic choice for high-performance perfumery .

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